molecular formula C13H10FNO3 B14903775 3-Fluoro-4-(2-hydroxyphenoxy)benzamide

3-Fluoro-4-(2-hydroxyphenoxy)benzamide

Cat. No.: B14903775
M. Wt: 247.22 g/mol
InChI Key: QPRLDDUZJVXUMF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyphenoxy)benzamide is an organic compound with the molecular formula C13H10FNO3. It is a benzamide derivative that features a fluorine atom and a hydroxyphenoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-hydroxyphenoxy)benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-hydroxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. Ultrasonic irradiation and the use of solid acid catalysts like diatomite earth@IL/ZrCl4 have been reported to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxyphenoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(2-hydroxyphenoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxyphenoxy)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzamide
  • 3-Fluoro-4-(4-(2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

3-Fluoro-4-(2-hydroxyphenoxy)benzamide is unique due to the presence of both a fluorine atom and a hydroxyphenoxy group, which impart specific chemical and biological properties. These functional groups make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

3-fluoro-4-(2-hydroxyphenoxy)benzamide

InChI

InChI=1S/C13H10FNO3/c14-9-7-8(13(15)17)5-6-11(9)18-12-4-2-1-3-10(12)16/h1-7,16H,(H2,15,17)

InChI Key

QPRLDDUZJVXUMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C(=O)N)F

Origin of Product

United States

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